1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE
Overview
Description
1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE is a complex organic compound that features both indole and quinoxaline moieties. These structures are known for their biological activity and are often found in pharmaceuticals and natural products. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole and quinoxaline rings separately, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve high temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole and quinoxaline rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE involves its interaction with molecular targets such as enzymes and receptors. The indole and quinoxaline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other indole-quinoxaline derivatives, such as:
- 3-Acetyl-1H-indole
- 3-Acetylindole
- 3-Indolyl methyl ketone
These compounds share structural similarities but may differ in their specific biological activities and applications. The unique combination of indole and quinoxaline in 1-(1H-INDOL-3-YL)-2-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-1,2-ETHANEDIONE provides distinct properties that make it valuable for various research purposes .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-16-10-21(15-8-4-3-7-14(15)20-16)18(24)17(23)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHDUTWQGRGLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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